molecular formula C15H14O3 B11965021 Hydroxy-phenyl-P-tolyl-acetic acid CAS No. 4166-98-7

Hydroxy-phenyl-P-tolyl-acetic acid

Cat. No.: B11965021
CAS No.: 4166-98-7
M. Wt: 242.27 g/mol
InChI Key: CINSFZZGMRTJKZ-UHFFFAOYSA-N
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Description

Hydroxy-phenyl-P-tolyl-acetic acid is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of both hydroxyl and phenyl groups attached to a tolyl-acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-phenyl-P-tolyl-acetic acid typically involves the reaction of phenylacetic acid derivatives with hydroxyl-containing reagents under controlled conditions. One common method is the hydroxylation of phenylacetic acid using catalysts such as hydrogen bromide or boron tribromide . These catalysts facilitate the addition of hydroxyl groups to the aromatic ring, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-phenyl-P-tolyl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.

Scientific Research Applications

Hydroxy-phenyl-P-tolyl-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hydroxy-phenyl-P-tolyl-acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity and stability .

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    Tolylacetic acid: Similar structure but without the phenyl group, leading to distinct properties.

    Hydroxyphenylacetic acid: Contains a hydroxyl group but lacks the tolyl moiety, affecting its overall behavior.

Uniqueness: Hydroxy-phenyl-P-tolyl-acetic acid is unique due to the combination of hydroxyl, phenyl, and tolyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other related compounds .

Properties

IUPAC Name

2-hydroxy-2-(4-methylphenyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-9-13(10-8-11)15(18,14(16)17)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSFZZGMRTJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-98-7
Record name HYDROXY-PHENYL-P-TOLYL-ACETIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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